Cas no 2204053-85-8 (6-methyl-2,6-diazabicyclo3.2.1octane dihydrochloride)

6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic amine derivative with a rigid molecular framework, offering structural stability and functional versatility in synthetic chemistry and pharmaceutical applications. Its diazabicyclo core provides a constrained geometry, enhancing selectivity in ligand-receptor interactions, making it valuable for drug discovery and development. The dihydrochloride salt form improves solubility and handling properties, facilitating its use in aqueous reaction systems. This compound is particularly useful as a building block for bioactive molecules, including central nervous system (CNS) agents, due to its ability to modulate neurotransmitter systems. Its well-defined stereochemistry and high purity ensure reproducibility in research and industrial processes.
6-methyl-2,6-diazabicyclo3.2.1octane dihydrochloride structure
2204053-85-8 structure
Product Name:6-methyl-2,6-diazabicyclo3.2.1octane dihydrochloride
CAS No:2204053-85-8
MF:C7H16Cl2N2
MW:199.121339797974
MDL:MFCD30726206
CID:5410751
PubChem ID:146675322
Update Time:2025-10-28

6-methyl-2,6-diazabicyclo3.2.1octane dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
    • Z2867580937
    • 6-methyl-2,6-diazabicyclo[3.2.1]octane;dihydrochloride
    • 2204053-85-8
    • EN300-22159298
    • 2,6-Diazabicyclo[3.2.1]octane, 6-methyl-, hydrochloride (1:2)
    • 6-methyl-2,6-diazabicyclo3.2.1octane dihydrochloride
    • MDL: MFCD30726206
    • Inchi: 1S/C7H14N2.2ClH/c1-9-5-6-4-7(9)2-3-8-6;;/h6-8H,2-5H2,1H3;2*1H
    • InChI Key: PCIHBZYZYBQSPU-UHFFFAOYSA-N
    • SMILES: C12CC(N(C)C1)CCN2.[H]Cl.[H]Cl

Computed Properties

  • Exact Mass: 198.0690539g/mol
  • Monoisotopic Mass: 198.0690539g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 114
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3Ų

6-methyl-2,6-diazabicyclo3.2.1octane dihydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22159298-0.05g
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
2204053-85-8 95%
0.05g
$484.0 2023-09-16
Enamine
EN300-22159298-0.1g
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
2204053-85-8 95%
0.1g
$633.0 2023-09-16
Enamine
EN300-22159298-0.25g
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
2204053-85-8 95%
0.25g
$905.0 2023-09-16
Enamine
EN300-22159298-0.5g
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
2204053-85-8 95%
0.5g
$1428.0 2023-09-16
Enamine
EN300-22159298-1.0g
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
2204053-85-8 95%
1g
$1829.0 2023-04-26
Enamine
EN300-22159298-2.5g
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
2204053-85-8 95%
2.5g
$3585.0 2023-09-16
Enamine
EN300-22159298-5.0g
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
2204053-85-8 95%
5g
$5304.0 2023-04-26
Enamine
EN300-22159298-10.0g
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
2204053-85-8 95%
10g
$7866.0 2023-04-26
Enamine
EN300-22159298-1g
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
2204053-85-8 95%
1g
$1829.0 2023-09-16
Enamine
EN300-22159298-5g
6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
2204053-85-8 95%
5g
$5304.0 2023-09-16

6-methyl-2,6-diazabicyclo3.2.1octane dihydrochloride Related Literature

Additional information on 6-methyl-2,6-diazabicyclo3.2.1octane dihydrochloride

Introduction to 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride (CAS No: 2204053-85-8)

6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride, identified by the chemical compound code CAS No: 2204053-85-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative exhibits a unique structural framework, characterized by a fused three-membered nitrogen-containing ring system, which contributes to its distinct chemical and biological properties. The presence of two amino groups and a methyl substituent further enhances its reactivity and potential applications in drug design and development.

The molecular structure of 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride consists of a bicyclic core with nitrogen atoms at two positions, forming a diazabicyclo structure. This configuration imparts remarkable stability to the molecule while also allowing for selective interactions with biological targets. The dihydrochloride salt form enhances solubility, making it more amenable for formulation in pharmaceutical applications.

In recent years, 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride has been studied for its potential role as an intermediate in the synthesis of various pharmacologically active compounds. Its bicyclic scaffold is particularly attractive for medicinal chemists due to its ability to mimic natural product structures and facilitate the development of novel therapeutic agents. The compound’s unique electronic properties, influenced by the nitrogen atoms and methyl group, make it a valuable building block for designing molecules with specific binding affinities.

One of the most compelling aspects of 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is its versatility in medicinal chemistry applications. Researchers have explored its utility in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The rigid bicyclic structure provides a stable platform for optimizing binding interactions with enzyme active sites, while the amino groups offer opportunities for further functionalization through hydrogen bonding or salt formation.

Recent studies have highlighted the compound’s potential in developing treatments for neurological disorders. The ability of 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride to interact with neurotransmitter receptors has been investigated, suggesting its role as a precursor for neuroactive compounds. The precise steric and electronic properties of this molecule make it an excellent candidate for modulating synaptic activity and potentially alleviating symptoms associated with conditions such as epilepsy or depression.

The synthesis of 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the necessary amino groups and methyl substituents. The final step typically involves salt formation with hydrochloric acid to enhance stability and solubility.

The pharmacokinetic profile of derivatives derived from 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride has been extensively evaluated to ensure optimal therapeutic efficacy and safety profiles. Preclinical studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties, indicating its potential as a viable candidate for further clinical development.

The future prospects of 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride are promising, with ongoing research focusing on expanding its applications in drug discovery and development. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the identification of novel derivatives with enhanced pharmacological properties.

In conclusion, 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride (CAS No: 2204053-85-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications in drug design。 Its role as an intermediate in synthesizing biologically active compounds underscores its importance in modern medicinal research。 As scientific understanding continues to evolve,the potential uses of this compound are likely to expand,offering new hope for innovative therapeutic solutions。

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk